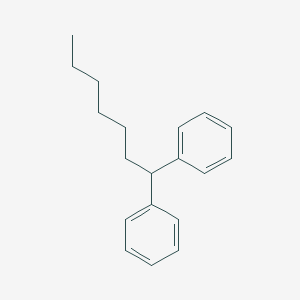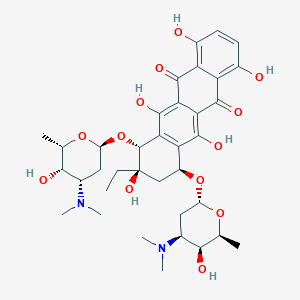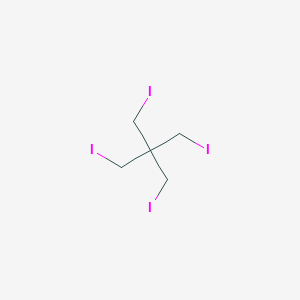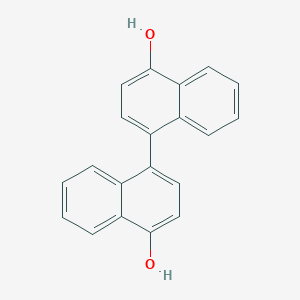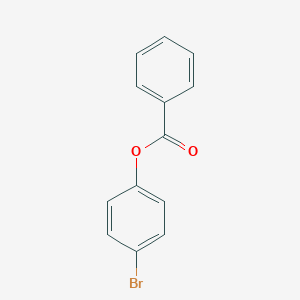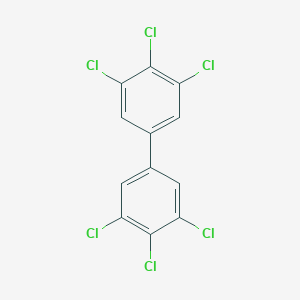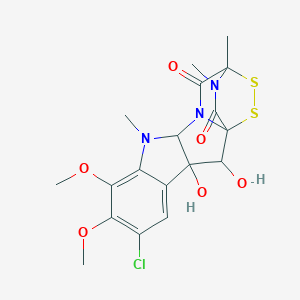
Sporidesmin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sporidesmin is a mycotoxin produced by the fungus Pithomyces chartarum. This toxin is responsible for facial eczema, a disease that affects sheep and cattle in New Zealand and other parts of the world. Sporidesmin is a potent toxin that causes liver damage and other severe health problems in animals.
Aplicaciones Científicas De Investigación
Zinc Protection Against Sporidesmin Toxicity : Zinc has been found to protect HepG2 cells from sporidesmin toxicity. This protection does not require new gene transcription, indicating a different mechanism of action for zinc's protective effects (Duncan, Thompson, & Phua, 2005).
Toxicity Mechanisms in Sheep : Sporidesmin has been shown to produce severe disease in sheep when administered orally. This study helps in understanding the morbid process and the response to different dosage levels (Mortimer & Taylor, 1962).
Interaction with Lipid Bilayers : Research indicates that sporidesmin can incorporate into cell membranes, affecting bilayer organization and properties of membrane proteins. This study provides insight into the redox behavior of sporidesmin in a hydrophobic environment (Upreti & Jain, 1993).
Superoxide Radical Generation : Sporidesmin has been found to generate superoxide radicals through autoxidation, which could be involved in its toxic action. This offers a potential explanation for the toxicity mechanisms of sporidesmin (Munday, 1982).
Antibody Response to Sporidesmin : An antibody response can be produced against sporidesmin when it is covalently coupled to a protein, providing a method for studying its biological effects (We & Ronaldson, 1974).
Copper-Chelating Agents and Toxicity : Copper-chelating agents inhibit the generation of superoxide radicals by sporidesmin, suggesting a role for copper in mediating its toxic effects (Munday, 1985).
Liver Enzyme Changes in Guinea Pigs : This study explored the biochemical responses to sporidesmin toxicity, providing insights into liver enzyme alterations and their significance in the pathobiology of facial eczema (Bonnefoi, Hasim, Sauvagnac, Burgat, & Braun, 1989).
Hydroxyl Radical Generation : Research shows that sporidesmin can generate hydroxyl radicals, which may be the proximate agent responsible for its toxic effects (Munday, 1987).
Mutagenicity Studies : Sporidesmin was tested for its ability to cause mutations and clastogenic effects. Although it showed clastogenic effects in vitro, no significant mutagenic effects were observed in vivo in sheep (Ferguson, Berriman, Pearson, Munday, Fowke, & Towers, 1992).
Competition with Non-Toxigenic Strains : A study of sporidesmin-producing Pithomyces chartarum competing with a non-toxigenic strain showed potential for biological control of the toxigenic strain, which could have practical implications for managing facial eczema in livestock (Collin & Towers, 1995).
Liver Damage and Foetal Growth : Research investigated the impact of pre-mating sporidesmin-induced liver damage in ewes on foetal and placental growth. This study contributes to understanding how sporidesmin exposure affects reproduction and development (Oliver & Harding, 2009).
Propiedades
Número CAS |
1456-55-9 |
|---|---|
Nombre del producto |
Sporidesmin |
Fórmula molecular |
C18H20ClN3O6S2 |
Peso molecular |
474 g/mol |
Nombre IUPAC |
(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C18H20ClN3O6S2/c1-16-14(24)22-13-17(26,12(23)18(22,30-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |
Clave InChI |
QTONANGUNATZOU-ICTVWZTPSA-N |
SMILES isomérico |
C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
SMILES canónico |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Sinónimos |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)

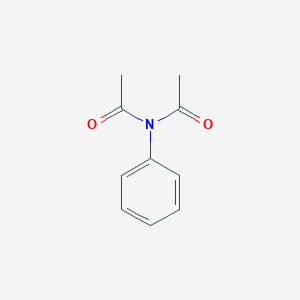
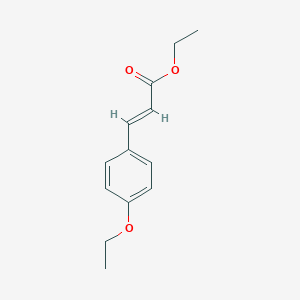


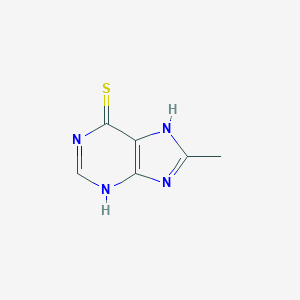
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)
